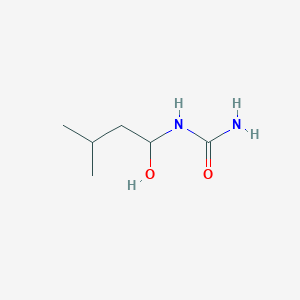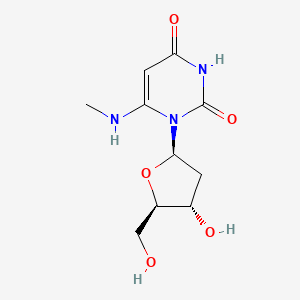
2'-Deoxy-6-(methylamino)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-6-(methylamino)uridine is a nucleoside analog that belongs to the class of pyrimidine nucleosides It is structurally similar to uridine but features a methylamino group at the 6-position and lacks a hydroxyl group at the 2’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-6-(methylamino)uridine typically involves the modification of uridine derivatives. One common method includes the protection of the 5’-hydroxyl group of uridine, followed by selective lithiation at the 5-position using n-BuLi. Subsequent reaction with electrophiles introduces the desired substituents . Another approach involves the use of halogenated purines, such as 6-chloro-2-amino-purine, which undergoes nucleophilic substitution to introduce the methylamino group .
Industrial Production Methods: Industrial production of 2’-Deoxy-6-(methylamino)uridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection and deprotection of functional groups, selective lithiation, and nucleophilic substitution.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxy-6-(methylamino)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the 6-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like n-BuLi and various electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 6-position .
Aplicaciones Científicas De Investigación
2’-Deoxy-6-(methylamino)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of oligonucleotides for various biotechnological applications.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-6-(methylamino)uridine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The methylamino group at the 6-position can form hydrogen bonds with complementary bases, potentially altering the stability and conformation of nucleic acid duplexes . This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2’-Deoxyuridine: Lacks the methylamino group and is used in studies of DNA synthesis and repair.
2’-Deoxy-2’-fluoro-uridine: Contains a fluorine atom at the 2’ position and is used as an antiviral and anticancer agent.
2’-Deoxy-2’-azido-uridine: Features an azido group at the 2’ position and has applications in antiviral and anticancer research.
Uniqueness: 2’-Deoxy-6-(methylamino)uridine is unique due to the presence of the methylamino group at the 6-position, which can enhance its binding affinity and specificity for certain molecular targets. This modification can also improve the compound’s stability and bioavailability compared to other nucleoside analogs .
Propiedades
Número CAS |
64191-12-4 |
|---|---|
Fórmula molecular |
C10H15N3O5 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-11-7-3-8(16)12-10(17)13(7)9-2-5(15)6(4-14)18-9/h3,5-6,9,11,14-15H,2,4H2,1H3,(H,12,16,17)/t5-,6+,9+/m0/s1 |
Clave InChI |
KVVFKJUIUJEPFQ-CCGCGBOQSA-N |
SMILES isomérico |
CNC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CNC1=CC(=O)NC(=O)N1C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)



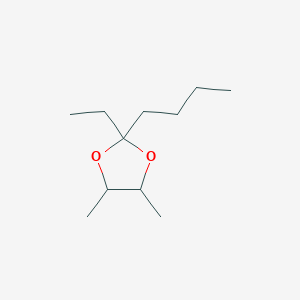
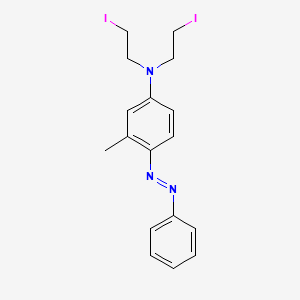
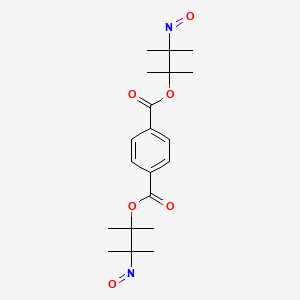

sulfanium bromide](/img/structure/B14504786.png)

